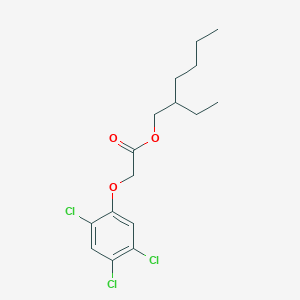

2,4,5-T-2-ethylhexyl ester

Description

Historical Trajectory and Contextual Significance of 2,4,5-Trichlorophenoxyacetic Acid Esters in Environmental Science

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin, was a widely used herbicide for controlling broad-leaved plants. nih.govwikipedia.org Developed in the late 1940s, it saw extensive use in agriculture and forestry. wikipedia.orgforestresearch.gov.uk Ester formulations of 2,4,5-T, such as the 2-ethylhexyl ester, were developed to enhance its effectiveness. coresta.orgmt.gov These esters are generally insoluble in water but soluble in oils, a property that influences their application and environmental behavior. healthandenvironment.orgpic.int

The significance of 2,4,5-T esters in environmental science is intrinsically linked to their use in major historical contexts, such as military defoliation campaigns. wikipedia.orgforestresearch.gov.uk For instance, Agent Orange, a notorious defoliant, was a mixture of the n-butyl esters of 2,4,5-T and 2,4-D. wikipedia.orgforestresearch.gov.uk The manufacturing process of 2,4,5-T could produce a highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.orgpic.int The level of TCDD contamination in early productions of 2,4,5-T was significant, leading to widespread environmental and health concerns. wikipedia.orggezondheidsraad.nl

The environmental fate of 2,4,5-T esters is a key area of study. Once in the environment, these esters can be hydrolyzed to the parent acid, 2,4,5-T. healthandenvironment.org The persistence and mobility of both the ester and the resulting acid are influenced by environmental factors like soil type, moisture, and sunlight. healthandenvironment.orgjuniperpublishers.com For example, the half-life of 2,4,5-T on grass has been reported to be between 8 and 17 days, and in soils, it ranges from 21 to 24 days. healthandenvironment.org

Regulatory and Environmental Status of 2,4,5-T Formulations, with Emphasis on Esters

Concerns over TCDD contamination led to significant regulatory actions against 2,4,5-T and its formulations, including esters. wikipedia.orgnih.gov In the United States, the Department of Agriculture halted the use of 2,4,5-T on food crops (except rice) in 1970, and the Environmental Protection Agency (EPA) terminated all remaining uses in 1985. wikipedia.org Similarly, Canada prohibited the use and sale of 2,4,5-T after 1985. wikipedia.orgontario.ca The international trade of 2,4,5-T is now restricted under the Rotterdam Convention. nih.govwikipedia.org

The regulatory decisions were largely driven by the presence of TCDD, which is a persistent organic pollutant with long-term environmental effects. wikipedia.orgpic.int While modern manufacturing processes can significantly reduce TCDD levels, the historical contamination remains a major environmental legacy. wikipedia.orgpic.int Today, 2,4,5-T is considered obsolete in many countries, and its use has been largely replaced by other herbicides like dicamba (B1670444) and triclopyr. wikipedia.orgherts.ac.uk

The environmental status of sites historically treated with 2,4,5-T esters continues to be a subject of research. Studies have focused on the persistence of TCDD in soil and its potential for bioaccumulation in the food chain. oregonstate.edu While 2,4,5-T itself degrades relatively quickly, TCDD is much more persistent. healthandenvironment.orgpic.int

Conceptual Framework for Environmental Research on Synthetic Auxin Herbicides and Their Esters

The environmental research on synthetic auxin herbicides like 2,4,5-T-2-ethylhexyl ester is built on a framework that examines their fate, transport, and effects in the environment. juniperpublishers.comoregonstate.edu This framework involves studying several key processes:

Degradation: This includes microbial breakdown, photolysis (degradation by sunlight), and hydrolysis. juniperpublishers.comwho.int Ester forms of synthetic auxins are typically hydrolyzed to the parent acid in soil and water. juniperpublishers.comepa.gov The rate of this hydrolysis can vary depending on factors like soil moisture and the molecular weight of the alcohol portion of the ester. juniperpublishers.com

Mobility and Transport: Research investigates how these compounds move through the environment, including leaching into groundwater, runoff into surface water, and volatilization into the atmosphere. juniperpublishers.comepa.gov The water solubility and soil adsorption coefficient are key parameters in determining mobility. juniperpublishers.com Ester formulations, being less water-soluble, may have a greater potential for surface runoff. juniperpublishers.com

Bioaccumulation: This refers to the accumulation of these chemicals in organisms. While 2,4,5-T does not significantly bioaccumulate, its contaminant TCDD can. healthandenvironment.orgoregonstate.edu

Toxicity to Non-Target Organisms: Studies assess the impact of these herbicides on plants, animals, and microorganisms that are not the intended targets. healthandenvironment.orgwho.int Ester formulations of phenoxy herbicides have been found to be more toxic to aquatic vertebrates than the amine salt forms. who.int

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) |

| Dicamba |

| Triclopyr |

| 2,4,5-T n-butyl ester |

| 2,4-D n-butyl ester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl3O3/c1-3-5-6-11(4-2)9-22-16(20)10-21-15-8-13(18)12(17)7-14(15)19/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNELUOHPQMJXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041329 | |

| Record name | 2,4,5-T 2-Ethylhexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-47-8 | |

| Record name | 2,4,5-T 2-Ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T-2-ethylhexyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-T 2-Ethylhexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 2,4,5-trichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-etexyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39G492O3LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Transport and Transformation Dynamics of 2,4,5 T 2 Ethylhexyl Ester

Chemical and Biochemical Transformation Pathways

The transformation of 2,4,5-T-2-ethylhexyl ester in the environment proceeds through two principal, often sequential, pathways: hydrolysis and microbial degradation. Ester formulations of phenoxy herbicides like 2,4,5-T are known to convert to the anionic acid form in the environment. juniperpublishers.comcoresta.org This conversion is a crucial first step, as the persistence and subsequent breakdown are then primarily those of the 2,4,5-T acid. juniperpublishers.com

The hydrolysis of the ester linkage is the initial and rate-determining step in the degradation of this compound. This reaction cleaves the ester, yielding 2,4,5-T acid and 2-ethylhexanol. This process can occur through both abiotic and biotic mechanisms. In general, ester forms of phenoxy herbicides are rapidly hydrolyzed in the environment, with the rate being highly dependent on specific environmental conditions. healthandenvironment.orgpic.intepa.gov

Abiotic hydrolysis of this compound is a chemical process driven primarily by pH. The reaction involves the cleavage of the ester bond through mechanisms such as base-mediated catalysis. europa.eu The rate of this hydrolysis is significantly influenced by environmental factors, particularly pH, temperature, and soil moisture content.

The most significant modulator of abiotic hydrolysis is pH. Hydrolysis is considerably faster in alkaline (basic) conditions compared to neutral or acidic conditions, suggesting that base-catalyzed hydrolysis is the major pathway for the degradation of phenoxy esters in natural waters. coresta.orginchem.org Studies on the closely related 2,4-D-2-ethylhexyl ester show that the hydrolysis half-life decreases dramatically as pH increases. inchem.orgepa.govfao.org For instance, the half-life of 2,4-D-2-ethylhexyl ester was calculated to be 99.7 days at pH 5, 48.3 days at pH 7, and just 52.2 hours (2.2 days) at pH 9. inchem.orgepa.govfao.org This pH dependency is a critical factor in the persistence of the ester form in different aquatic environments. juniperpublishers.com

Soil moisture is another critical modulator. The rate of ester hydrolysis has been observed to decrease with lower soil moisture content. juniperpublishers.comepa.gov In moist soils and soil slurries, phenoxyacetate (B1228835) esters like those of 2,4,5-T hydrolyze rapidly. epa.gov

The molecular structure of the alcohol portion of the ester also plays a role, with the rate of hydrolysis generally decreasing as the molecular weight of the alcohol increases. juniperpublishers.com

Table 1: Abiotic Hydrolysis Half-life of 2,4-D-2-ethylhexyl Ester at 25°C

Data for the closely related 2,4-D ester illustrates the strong influence of pH on the rate of abiotic hydrolysis. inchem.orgepa.govfao.org

| pH Level | Half-life |

|---|---|

| 5 | 99.7 days |

| 7 | 48.3 days |

| 9 | 52.2 hours (2.2 days) |

In addition to abiotic processes, the hydrolysis of this compound is significantly accelerated by biological catalysts, specifically esterase enzymes. nih.gov These enzymes are ubiquitous in the environment, produced by a wide variety of microorganisms, plants, and animals. oup.com Microbial esterases are particularly important in soil and water systems, where they facilitate the rapid cleavage of ester bonds. fao.orgoup.com The mechanism involves the binding of the ester substrate to the enzyme's active site, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol (2-ethylhexanol). oup.com A subsequent attack by a water molecule resolves the intermediate, releasing the carboxylic acid (2,4,5-T) and regenerating the free enzyme. oup.com

Studies on various ester compounds confirm the role of microbial esterases in their degradation. For example, microbial screening has identified numerous bacterial and yeast strains capable of hydrolyzing 2-ethylhexyl butyrate. oup.com Similarly, esterases from soil bacteria like Gordonia sp. have been shown to hydrolyze di-(2-ethylhexyl) phthalate (B1215562) (DEHP), demonstrating the capability of these enzymes to act on bulky 2-ethylhexyl esters. nih.gov In non-sterile soils, the rapid hydrolysis of 2,4-D esters (with over 72% degraded within 72 hours) is largely attributed to this microbial enzymatic activity. fao.org This biocatalytic process means that in biologically active environments, the half-life of the ester is often much shorter than predicted by abiotic hydrolysis alone. epa.gov

Once this compound is hydrolyzed to 2,4,5-T acid, the subsequent and complete degradation of the compound is primarily a microbial process. iisc.ac.indtic.mil Soil microorganisms are the main drivers for the breakdown of phenoxy herbicides in the environment. frontiersin.orgnih.gov The half-life of 2,4,5-T in soil can range from several weeks to months, depending on environmental conditions that affect microbial activity. iisc.ac.inregenesis.com The degradation pathway typically involves the transformation of 2,4,5-T to 2,4,5-trichlorophenol (B144370), which is then further broken down. iisc.ac.indtic.milregenesis.com

Under aerobic conditions, numerous microorganisms can degrade 2,4,5-T. While fewer organisms are known to degrade 2,4,5-T compared to 2,4-D, several effective bacterial strains have been identified, including species from the genera Burkholderia, Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org The degradation process in aerobic soils is generally rapid. wikipedia.org Research has shown that a bacterial culture can destroy approximately 70% of added 2,4,5-T within 80 hours, with a significant portion being converted to 2,4,5-trichlorophenol. dtic.mil Further degradation involves the cleavage of the aromatic ring, ultimately leading to mineralization into carbon dioxide. iisc.ac.indtic.mil Studies using labeled 2,4,5-T confirmed the production of CO2 in tropical soils, indicating complete breakdown of the herbicide. dtic.mil

In anaerobic environments, such as saturated soils, sediments, and groundwater aquifers, the biodegradation of 2,4,5-T follows a different pathway. figshare.com The process is often slower than aerobic degradation. fao.org The key mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. figshare.com

Studies on anaerobic degradation by sediment-derived microbial consortia have shown that 2,4,5-T can be completely broken down. figshare.com The process involves a series of intermediates, including 3,4-dichlorophenol (B42033), 2,5-dichlorophenol, and 3-chlorophenol, ultimately leading to phenol (B47542). figshare.com This reductive dechlorination of chlorophenols is a critical step. figshare.com Specific microbial populations are involved in this pathway; for instance, bacteria from the genus Dehalobacter have been identified as key organohalide-respiring bacteria that catalyze these dechlorination reactions. figshare.com Following the formation of phenol, other microbial groups, such as Smithella, Syntrophorhabdus, and methanogenic archaea like Methanofollis and Methanosaeta, work syntrophically to achieve the complete mineralization of the phenol intermediate. figshare.com

Microbial Degradation in Environmental Matrices

Microbial Community Dynamics and Metabolite Formation During Degradation

The biodegradation of 2,4,5-T and its esters is primarily a microbial process. While information specifically on the 2-ethylhexyl ester is limited, studies on 2,4,5-T and other phenoxy acid herbicides provide significant insights into the microbial communities and metabolic pathways involved.

A diverse range of microorganisms has been identified with the ability to degrade phenoxyacetic acids. For 2,4,5-T, several aerobic bacterial genera are known to be effective degraders, including Burkholderia, Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.orgresearchgate.net These bacteria are capable of utilizing 2,4,5-T as a primary source of carbon and energy. frontiersin.orgresearchgate.net The initial and key step in the aerobic degradation pathway of 2,4,5-T is the enzymatic removal of the acetate (B1210297) side chain, which converts 2,4,5-T into 2,4,5-trichlorophenol (2,4,5-TCP). frontiersin.org This reaction is catalyzed by a ring-hydroxylating dioxygenase enzyme. frontiersin.org

The dynamics of the microbial community play a critical role in the rate of degradation. In soils with a history of herbicide contamination, microbial communities can exhibit rapid degradation of both 2,4-D and 2,4,5-T, sometimes within a matter of days. frontiersin.org In contrast, communities from unamended soils may show a lag phase before degradation begins. researchgate.net Studies on the related compound 2,4-D have shown that soil microorganisms are the main drivers of its degradation, with numerous bacterial and fungal strains isolated, such as Pseudomonas, Cupriavidus, Achromobacter, and Mortierella. nih.gov

The primary metabolite formed during the initial breakdown of 2,4,5-T is 2,4,5-trichlorophenol (2,4,5-TCP). frontiersin.orgdtic.mil One bacterial culture was found to convert nearly 60% of metabolized 2,4,5-T into 2,4,5-TCP. dtic.mil This intermediate can then be further degraded by soil microorganisms. dtic.mil

Table 1: Microbial Genera Involved in 2,4,5-T Degradation

| Microbial Genus | Role in Degradation |

| Burkholderia | Utilizes 2,4,5-T as a carbon and energy source. frontiersin.orgresearchgate.net |

| Nocardioides | Capable of degrading 2,4,5-T. frontiersin.orgresearchgate.net |

| Sphingomonas | Utilizes 2,4,5-T as a carbon and energy source. frontiersin.orgresearchgate.net |

| Bradyrhizobium | Utilizes 2,4,5-T as a carbon and energy source. frontiersin.orgresearchgate.net |

Photolytic Degradation Pathways

Photolysis, or the breakdown of compounds by light, is another significant degradation pathway for this compound in the environment, occurring both directly and indirectly.

Direct photolysis involves the absorption of sunlight by the chemical itself, leading to its degradation. For the 2-ethylhexyl ester of the related compound 2,4-D, direct photolysis in aqueous solution under natural sunlight has been studied. The half-life for degradation was calculated to be 128.2 days in light-exposed samples, compared to 252.5 days in dark controls, indicating that photolysis contributes to its breakdown, albeit slowly. inchem.orgepa.gov The primary photoproducts identified were 2,4-D, 2,4-dichlorophenol, and 2-ethylhexyl-4-chlorophenoxyacetate. inchem.orgepa.gov However, it's noted that direct photolysis is unlikely to be a major removal mechanism for 2,4-D esters in water. apvma.gov.aunih.gov On soil surfaces, photodecomposition of 2,4-D is considered a minor process. juniperpublishers.com

In the atmosphere, this compound is expected to exist primarily in the vapor phase. nih.gov Here, it can undergo indirect photolysis through reactions with photochemically produced hydroxyl radicals (•OH). juniperpublishers.comnih.gov The estimated atmospheric half-life for the reaction of 2,4-D-2-ethylhexyl ester with hydroxyl radicals is about 27 hours. nih.gov This suggests that atmospheric degradation can be a relatively rapid process. juniperpublishers.com

Direct Photolysis in Aqueous and Surface Environments

Formation and Environmental Fate of Transformation Products (e.g., 2,4,5-Trichlorophenol)

The degradation of this compound leads to the formation of various transformation products, with 2,4,5-trichlorophenol (2,4,5-TCP) being a key intermediate. frontiersin.orghealthandenvironment.org The ester linkage is typically hydrolyzed, releasing the parent acid, 2,4,5-T, and 2-ethylhexanol. healthandenvironment.org This hydrolysis can occur relatively quickly in soil and water. healthandenvironment.orgnih.gov

The parent acid, 2,4,5-T, is then subject to further degradation. A primary pathway is the microbial conversion to 2,4,5-TCP. frontiersin.orgdtic.mil 2,4,5-TCP has been identified as a metabolite in both bacterial cultures and soil degradation studies. dtic.milgezondheidsraad.nl

The environmental fate of 2,4,5-TCP itself is of concern. It is known that at high temperatures, the manufacturing process involving 2,4,5-trichlorophenol can lead to the formation of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). healthandenvironment.orgpic.int While this is primarily a manufacturing issue, the fate of 2,4,5-TCP in the environment is still an important consideration. Soil suspensions have been shown to convert 2,4,5-TCP to other compounds, indicating its potential for further microbial degradation. dtic.mil

Table 2: Key Transformation Products of this compound

| Transformation Product | Formation Pathway |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Hydrolysis of the ester bond. healthandenvironment.orgnih.gov |

| 2-Ethylhexanol | Hydrolysis of the ester bond. |

| 2,4,5-Trichlorophenol (2,4,5-TCP) | Microbial degradation of 2,4,5-T. frontiersin.orgdtic.mil |

Environmental Distribution and Mobility

The distribution and movement of this compound in the environment are influenced by its physical and chemical properties, particularly its volatility.

Volatilization from Soil and Water Surfaces

Volatilization is the process by which a substance evaporates from a surface. For 2,4,5-T esters, volatilization can be a significant pathway for their distribution into the atmosphere. healthandenvironment.orgwho.int The volatility of phenoxy herbicides is influenced by their ester form; short-chain esters are generally more volatile than long-chain esters. who.intwho.int

Studies on the related 2,4-D ethylhexyl ester have shown that volatilization from soil can occur, although losses may be minimal under certain conditions. inchem.org For 2,4-D-2-ethylhexyl ester, volatilization from moist soil surfaces is considered an important fate process, driven by its Henry's Law constant. nih.gov However, its strong adsorption to soil can reduce the rate of volatilization. nih.gov From dry soil surfaces, volatilization is not expected to be significant due to its low vapor pressure. nih.gov

The movement of 2,4,5-T from the application site can occur through the drift of vapors, especially for more volatile ester formulations, and this process is enhanced by high temperatures. who.intwho.int

Table 3: Physical Properties Influencing Volatilization of 2,4,5-T Esters

| Property | Significance for Volatilization |

| Vapor Pressure | A measure of a substance's tendency to evaporate. Low vapor pressure suggests lower volatility from dry surfaces. nih.gov |

| Henry's Law Constant | Indicates the partitioning of a chemical between air and water, influencing volatilization from moist soil and water. nih.gov |

| Adsorption to Soil | Strong adsorption can limit the amount of the chemical available for volatilization. nih.gov |

Adsorption and Desorption in Soil and Sediment Systems

The sorption behavior of this compound is transient, as the ester form is rapidly hydrolyzed to the 2,4,5-T acid. epa.govhealthandenvironment.org The ester itself, being less water-soluble and more lipophilic than the acid, is expected to have a higher affinity for organic matter in soil and sediment. amazonaws.com A study on the analogous 2,4-D 2-ethylhexyl ester reported a high octanol-water partition coefficient (log Kow = 5.78), indicating a strong tendency to bind to organic matter. amazonaws.com However, due to its rapid conversion, the long-term soil mobility is determined by the properties of the 2,4,5-T acid. juniperpublishers.com

The parent acid, 2,4,5-T (also known as Silvex), demonstrates strong adsorption to soil particles, primarily influenced by organic matter and clay content. epa.govmst.dk This strong binding limits its desorption and subsequent movement. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 2,4,5-T has been reported to be as high as 2600, classifying it as having low mobility. epa.gov In contrast, the 2,4-D acid has a much lower Koc (values ranging from 59 to 117), indicating higher mobility. cdc.gov The adsorption of phenoxy acids like 2,4,5-T is also pH-dependent; adsorption tends to decrease as pH increases. juniperpublishers.com

| Compound | Parameter | Value | Implication | Reference |

|---|---|---|---|---|

| 2,4-D-2-ethylhexyl ester (Analog) | log Kow | 5.78 | High affinity for organic matter (ester form) | amazonaws.com |

| 2,4,5-T (Silvex) (Parent Acid) | Koc | 2600 | Strongly adsorbs to soil, low mobility | epa.gov |

| 2,4-D (Parent Acid) | Koc | 59 - 117 | Weakly absorbed to soil, high mobility | cdc.govpublications.gc.ca |

Leaching Potential to Groundwater

The potential for this compound to leach into groundwater is considered low. This is a combined result of the properties of both the ester and its primary degradate, the 2,4,5-T acid. The ester form itself does not readily leach due to its strong binding to soil organic matter. juniperpublishers.comamazonaws.com

Following its rapid hydrolysis, the resulting 2,4,5-T acid is the chemical of concern for leaching. However, its strong adsorption to soil, as indicated by its high Koc value, significantly restricts its vertical movement through the soil profile. healthandenvironment.orgepa.gov Therefore, despite the water solubility of the acid's salt forms, 2,4,5-T is not expected to leach significantly into groundwater under most conditions. epa.gov This contrasts with the parent acid of 2,4-D, which has a higher potential to leach due to its much lower soil adsorption. juniperpublishers.comcanada.ca The relatively short half-life of 2,4,5-T in soil also reduces the amount of substance available for potential leaching over time. epa.govcdc.gov

Runoff and Lateral Transport into Surface Water Bodies

While leaching is limited, surface runoff represents a more significant pathway for the transport of 2,4,5-T and its esters into aquatic systems. epa.gov The ester forms, including this compound, have a greater potential to be carried in surface runoff compared to more soluble salt formulations, particularly if a rainfall event occurs shortly after application. juniperpublishers.com

Studies on the closely related 2,4-D iso-octyl ester showed that it is subject to surface runoff within a few days of application if sufficient rainfall occurs. juniperpublishers.com Once in the aquatic environment, the ester will hydrolyze to the parent acid. juniperpublishers.com The 2,4,5-T acid, being strongly adsorbed to soil particles, can also be transported into surface water bodies via the erosion of treated soil. epa.govnih.gov The presence of the herbicide in runoff, whether as the ester or the acid bound to sediment, can lead to the contamination of nearby ditches, streams, and rivers. epa.govcdms.net

Atmospheric Transport and Deposition Mechanisms

Atmospheric transport of this compound can occur through two primary mechanisms: spray drift during application and volatilization after application. juniperpublishers.comcdc.gov As a long-chain ester, it has lower volatility compared to short-chain esters like the butyl or ethyl esters. coresta.orgwho.int However, volatilization from soil and plant surfaces can still be a relevant dissipation pathway. nih.govepa.gov

A study investigating the desorption of various herbicides from clay soil during high-volume air sampling found that approximately 5% of the applied 2,4-D 2-ethylhexyl ester was desorbed, indicating a potential for it to enter the atmosphere as vapor after its initial deposition. mdpi.com Once in the atmosphere, the vapor-phase compound is subject to degradation by photochemically produced hydroxyl radicals. epa.govcdc.gov The estimated atmospheric half-life for the parent acid, Silvex, is about 6.3 hours. epa.gov The primary source of the compound in the air is typically drift from spraying operations. juniperpublishers.com Transported material is eventually removed from the atmosphere and deposited back onto land and water surfaces through wet deposition (rain and snow) and dry deposition. epa.govcdc.gov

Environmental Persistence and Dissipation Rates

The persistence of this compound is characterized by the rapid dissipation of the ester molecule itself and the subsequent, slower degradation of the resulting 2,4,5-T acid.

Persistence Dynamics in Soil Environments

In soil, the this compound form is short-lived. By analogy with other phenoxy acid esters, it is expected to be rapidly hydrolyzed by microbial and chemical processes to the 2,4,5-T acid. juniperpublishers.comhealthandenvironment.org Studies on the 2,4-D ethylhexyl ester showed hydrolysis half-lives in soil slurries of less than two hours. inchem.org

The persistence of the herbicidal activity is therefore determined by the degradation rate of the 2,4,5-T acid. Biodegradation is the primary route of its dissipation in soil. epa.gov The reported half-life of 2,4,5-T in soil varies, with typical values ranging from 12 to 24 days under favorable conditions (e.g., in prairie soils). healthandenvironment.orgepa.gov However, persistence can be longer under conditions that inhibit microbial activity, such as cold temperatures or dry soil. juniperpublishers.comepa.gov

| Compound | Environment | Process | Half-life | Reference |

|---|---|---|---|---|

| 2,4-D-ethylhexyl ester (Analog) | Soil Slurry | Hydrolysis | 1.25 - 1.45 hours | inchem.org |

| 2,4,5-T (Silvex) (Parent Acid) | Prairie Soils | Biodegradation | 12 - 17 days | epa.gov |

| 2,4,5-T (Parent Acid) | General Soil | Biodegradation | 21 - 24 days | healthandenvironment.org |

| 2,4,5-T (Parent Acid) | General Soil | Biodegradation | 12 - 59 days | who.int |

Persistence Dynamics in Aquatic Environments

In aquatic environments, the this compound also dissipates primarily through hydrolysis to the 2,4,5-T acid. epa.govfsc.org The rate of hydrolysis is pH-dependent; it is generally faster in basic waters. apvma.gov.au For the similar 2,4-D 2-ethylhexyl ester, the hydrolysis half-life in a natural river water (pH not specified) was found to be 6.2 hours. apvma.gov.au In sterile buffered solutions, its degradation was slow at pH 5, moderate at pH 7, and rapid at pH 9. apvma.gov.au

| Compound | Environment | Process | Half-life | Reference |

|---|---|---|---|---|

| 2,4-D-2-ethylhexyl ester (Analog) | Natural River Water | Hydrolysis | 6.2 hours | apvma.gov.au |

| 2,4-D-isooctyl ester (Analog) | Water (pH 7) | Hydrolysis | ~ 2 weeks | nih.gov |

| 2,4,5-T (Parent Acid) | Near-surface Water | Photolysis | 15 days | who.int |

Persistence in Vegetation Residues

The persistence of this compound in vegetation residues is influenced by a combination of factors including the rate of application, environmental conditions, and the type of vegetation. oregonstate.edu Ester formulations of 2,4,5-T, such as the 2-ethylhexyl ester, are generally hydrolyzed to the parent acid, 2,4,5-T, within the plant. inchem.org The persistence of these residues is a critical aspect of the compound's environmental fate, determining the potential for exposure to herbivores and its transfer within the ecosystem.

Research has shown that residues of 2,4,5-T on vegetation are highest immediately following application and decline significantly over a period of weeks to months. oregonstate.edu This decline is attributed to factors such as weathering, plant metabolism, and growth dilution. oregonstate.edu

One study investigated the residue levels of 2,4,5-T in various forest vegetation species following the application of an iso-octyl ester formulation. The results demonstrated a rapid decrease in herbicide concentration within the first month after application. inchem.org

Table 1: Residue of 2,4,5-T in Forest Vegetation Over Time

| Time After Application (Months) | Herbicide Residue in Vegetation (mg/kg) |

|---|---|

| 0 | 52.4 |

| 1 | 4.64 |

| 3 | 0.33 |

| 6 | 0.23 |

| 12 | 0.21 |

| 24 | <0.02 |

Data sourced from a study on 2,4,5-T residues in a Pacific Northwest forest after a 2.24 kg/ha application of an iso-octyl ester formulation. oregonstate.edu

In another study, the application of 2,4,5-T as the 2-ethylhexyl ester to pastures resulted in residue concentrations of less than 10 mg/kg one month after application and less than 0.1 mg/kg after six months. inchem.org Interestingly, the presence of another herbicide, picloram, was found to increase the recovery of both 2,4,5-T acid and its ester from plant tissues. inchem.org Even after six months, small amounts of both the acid (0.09 mg/kg) and the ester (0.23 mg/kg) of 2,4,5-T were detectable. inchem.org

The type of vegetation and its condition at the time of application also play a significant role in the initial concentration and subsequent persistence of the herbicide. oregonstate.edu For instance, a denser stand of grass will intercept more of the spray, leading to higher initial residues. oregonstate.edu Studies on grasses have shown initial 2,4,5-T concentrations ranging from 90 to 300 ppm immediately following an application of 2 pounds per acre. oregonstate.edu The half-life of 2,4,5-T on grass has been reported to be between 8 and 17 days. healthandenvironment.orgpic.int

The specific ester formulation also affects persistence. For the related herbicide 2,4-D, the butyl ester was found to disappear more rapidly from pasture grasses than the 2-ethylhexyl ester. oregonstate.edu While this study was on 2,4-D, the chemical similarities suggest that the type of alcohol in the ester of 2,4,5-T could also influence its persistence in vegetation. oregonstate.edu Forest dissipation studies on the ethylhexyl ester of 2,4-D indicated it degraded slowly on foliage and in leaf litter, with residues being detected in dead leaves for up to three years post-application. epa.gov

Ecological Implications and Risk Assessment Frameworks

Bioconcentration and Bioaccumulation Potential in Environmental Biota

The potential for 2,4,5-T-2-ethylhexyl ester to be absorbed and retained by organisms is a critical aspect of its ecological risk profile. This is assessed through its bioconcentration and bioaccumulation potential in both aquatic and terrestrial life.

The ester form of 2,4,5-T demonstrates a high potential for bioconcentration in aquatic organisms. nih.govospar.org This is largely predicted by its high octanol/water partition coefficient (log Kow), which for the related 2,4-D-2-ethylhexyl ester is 5.78, suggesting it is very lipophilic and likely to accumulate in the fatty tissues of organisms. nih.govamazonaws.commdpi.com An estimated Bioconcentration Factor (BCF) of 5,600 for 2,4-D-2-ethylhexyl ester indicates a very high potential for bioconcentration in aquatic life. nih.gov However, it is crucial to note that these esters can hydrolyze to their respective acid forms (2,4,5-T acid or 2,4-D acid). nih.govfao.org

While some studies on the related compound 2,4-D suggest no evidence of bioaccumulation in aquatic organisms, this is often because the ester is rapidly hydrolyzed or biodegraded. fao.org For instance, bioconcentration studies on 2,4-D-2-ethylhexyl ester show that while it has a high affinity for organic matter, it is expected to quickly convert to 2,4-D acid, which has a low affinity. amazonaws.com This leads to short-lived accumulation in tissues and a low calculated bioconcentration factor of less than 7. amazonaws.com The half-life of 2,4-D ethylhexyl ester in natural river water has been calculated to be 6.2 hours. inchem.org

It's important to differentiate between the ester and acid forms, as the esters are generally more toxic to fish and are more readily taken up. who.intmass.gov However, the rapid degradation of esters in water means the long-term risk is often considered low. fao.org

Interactive Data Table: Bioconcentration and Toxicity Data for Related Compounds

| Compound | Organism | Parameter | Value | Reference |

| This compound | Fish | BCF (QSAR) | 41687 | ospar.org |

| 2,4-D-2-ethylhexyl ester | Aquatic Organisms | BCF (estimated) | 5600 | nih.gov |

| 2,4-D-2-ethylhexyl ester | Aquatic Organisms | BCF (calculated) | <7 | amazonaws.com |

| 2,4-D acid | Carp | BCF | 1 | cdc.gov |

| 2,4-D ethylhexyl ester | Daphnia magna | 21-day NOEC | 0.0015 mg ai/L | fao.org |

| 2,4-D ethylhexyl ester | Fathead Minnow | 32-day NOEC | 0.12 mg a.i./L | fao.org |

BCF: Bioconcentration Factor; NOEC: No-Observed-Effect-Concentration; QSAR: Quantitative Structure-Activity Relationship; ai: active ingredient.

In the terrestrial environment, the behavior of this compound is influenced by soil properties. fao.org Due to its high estimated Koc value (a measure of how it sorbs to soil organic carbon), the ester is expected to be immobile in soil. nih.gov Field studies on the related 2,4-D-2-ethylhexyl ester have shown half-lives ranging from 1 to 51 days. nih.gov

The primary route of exposure for terrestrial animals is the ingestion of treated vegetation. oregonstate.edu However, rainfall, plant growth, and degradation significantly reduce herbicide residues on vegetation within a few weeks of application. oregonstate.edu In animals, esters like 2,4-D-2-ethylhexyl ester are rapidly hydrolyzed to the acid form and excreted, which limits their accumulation. nih.gov For example, studies on rats showed that after oral administration, 2,4-D-2-ethylhexyl ester is quickly converted to 2,4-D acid and excreted in the urine, with no detectable ester in the blood or urine. nih.gov

Biomagnification refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain. who.int While the high lipophilicity of this compound suggests a potential for bioaccumulation, its rapid breakdown in organisms and the environment mitigates the risk of significant biomagnification. fao.orgoregonstate.edu The rapid excretion by animals prevents long-term storage in tissues that would be necessary for substantial transfer up the food chain. oregonstate.edu

Terrestrial Organism Uptake and Accumulation

Ecological Impact Assessment Methodologies

Assessing the ecological impact of chemicals like this compound involves a variety of methodologies, particularly focused on aquatic ecosystems which are often the primary recipients of environmental contamination.

The assessment of impacts on aquatic ecosystems involves laboratory toxicity studies, field monitoring, and risk quotient (RQ) methods. epa.govnih.gov These assessments consider various endpoints, including survival, growth, and reproduction of key aquatic organisms. fao.orgnih.gov Risk assessments often use a tiered approach, starting with comparing estimated environmental concentrations (EECs) with toxicity values (e.g., LC50, EC50) to calculate a risk quotient. nih.gov

A key consideration is that different formulations (esters, salts, acids) of phenoxy herbicides have different toxicities. who.intepa.govjuniperpublishers.com Ester formulations are consistently shown to be more toxic to aquatic organisms than the acid or salt forms. fao.orgepa.govjuniperpublishers.com

Aquatic Invertebrates: Studies on the related compound 2,4-D-2-ethylhexyl ester show it is toxic to aquatic invertebrates. epa.gov For Daphnia magna, the 48-hour LC50 for the ethyl hexyl form of 2,4-D was 5.2 mg/L, indicating moderate toxicity. juniperpublishers.com In contrast, the acid form is practically non-toxic to Daphnia. juniperpublishers.com Chronic studies have shown a 21-day No-Observed-Effect-Concentration (NOEC) for the 2,4-D ethylhexyl ester as low as 0.0015 mg ai/L for Daphnia magna. fao.org Some studies have also observed avoidance behavior in grass shrimp at concentrations of 1.0 and 10.0 mg/L of the butoxyethyl ester of 2,4-D. fao.org

Methodologies for Assessing Impact on Aquatic Ecosystems

Effects on Aquatic Flora and Algal Communities

The introduction of this compound into aquatic environments can have significant consequences for aquatic flora, ranging from microscopic algae to larger macrophytes. While specific toxicological data for this compound on aquatic plants are scarce in publicly available literature, the effects can be inferred from studies on chemically similar compounds, such as the 2-ethylhexyl ester of 2,4-D and other phenoxy herbicide esters.

Ester formulations of phenoxy herbicides are generally considered more toxic to aquatic organisms than their acid or salt counterparts. juniperpublishers.comwho.intmass.gov This increased toxicity is partly due to their higher lipophilicity, which facilitates absorption across cell membranes. coresta.org Once absorbed, the ester is expected to be hydrolyzed to its parent acid, 2,4,5-T, which is the primary phytotoxic agent. juniperpublishers.comcoresta.org This hydrolysis can occur both within the organism and in the aquatic environment, with the rate being influenced by factors such as pH. fao.orgnih.gov

The herbicidal action of 2,4,5-T, as a synthetic auxin, disrupts normal plant growth processes, leading to uncontrolled cell division and ultimately, plant death. coresta.orgherts.ac.uk In aquatic flora, this can manifest as reduced productivity, inhibited growth, and in susceptible species, mortality.

Studies on the 2-ethylhexyl ester of the related herbicide 2,4-D provide insight into the potential toxicity. For instance, the 5-day EC50 (the concentration causing a 50% effect) for the 2-ethylhexyl ester of 2,4-D on the marine diatom Skeletonema costatum was found to be 0.23 mg ai/L, indicating high toxicity. fao.org For the aquatic higher plant, duckweed (Lemna gibba), the 14-day EC50 for the same compound was 0.5 mg/L. fao.org It is plausible that this compound would exhibit a similar or even greater toxicity to sensitive aquatic plant species.

Interactive Data Table: Ecotoxicity of 2,4-D-2-ethylhexyl Ester to Aquatic Flora

| Species | Chemical | Endpoint | Value (mg/L) | Reference |

| Skeletonema costatum (Diatom) | 2,4-D-2-ethylhexyl ester | 5-day EC50 | 0.23 | fao.org |

| Lemna gibba (Duckweed) | 2,4-D-2-ethylhexyl ester | 14-day EC50 | 0.5 | fao.org |

| Navicula pelliculosa (Diatom) | 2,4-D | - | Growth inhibition at 24% | fao.org |

| Anabaena flosaquae (Cyanobacterium) | 2,4-D DMA salt | 5-day EC50 | 153 | fao.org |

The impact on algal communities can alter the foundational levels of the aquatic food web. Some studies on 2,4-D have shown that while it may have no effect on certain algae at lower concentrations, ester forms can reduce the productivity of natural phytoplankton communities. who.int The selective toxicity of phenoxy herbicides could also lead to shifts in algal community composition, potentially favoring more tolerant species over sensitive ones. wur.nl

Methodologies for Assessing Impact on Terrestrial Ecosystems

Assessing the ecological risk of herbicides like this compound on terrestrial ecosystems involves a tiered approach, starting with controlled laboratory studies and potentially moving to more complex field-level investigations. juniperpublishers.comepa.gov

The standard approach for evaluating risks to non-target terrestrial plants (NTTPs) begins with single-species phytotoxicity tests conducted in greenhouses. ufl.edu These tests determine dose-response relationships for a selection of surrogate species, often crops, to establish endpoints like the ER50 (the rate causing a 50% effect on parameters such as biomass). epa.gov

However, extrapolating from single-species tests in controlled environments to complex, natural plant communities carries uncertainties. juniperpublishers.comepa.gov To address this, higher-tier assessment methodologies are employed. These can include:

Microcosm and Mesocosm Studies: These involve creating small, controlled environments that simulate aspects of a natural ecosystem. juniperpublishers.comepa.gov For terrestrial plants, this could involve constructing plots with multiple species to study inter-specific competition and community-level effects under herbicide exposure. epa.gov

Field Studies: Direct field experiments provide the most realistic assessment of herbicide impacts. juniperpublishers.comepa.gov These studies can evaluate effects on natural plant communities under real-world conditions, accounting for factors like herbicide drift, weather, and soil type. epa.govufl.edu

Ecological Modeling: Plant community models, such as IBC-grass, are increasingly used as higher-tier tools. herts.ac.uk These models can simulate the long-term impacts of herbicide applications on plant communities by integrating data from dose-response experiments, helping to upscale individual-level effects to the community level. herts.ac.uk

Effects on Non-Target Terrestrial Vegetation

As a phenoxy herbicide, 2,4,5-T is phytotoxic to nearly all broad-leaved plants, making non-target terrestrial vegetation highly susceptible to its effects, including those from the 2-ethylhexyl ester formulation. coresta.orgwur.nl The mechanism of action involves mimicking the plant growth hormone auxin, leading to uncontrolled and abnormal growth that damages vascular tissues and ultimately kills the plant. herts.ac.ukepa.gov

Exposure of non-target vegetation typically occurs through spray drift from aerial or ground applications. The ester formulations are known to be more volatile than salt forms, which can increase the risk of vapor drift, especially in warmer conditions. coresta.orgufl.edu Herbicide residues on vegetation are highest immediately following application and decline over time due to factors like metabolism by the plant, degradation, and weathering. orst.edu For example, after an aerial application of 2,4,5-T, residues on vegetation declined by over 90% within a month. orst.edu

The impact on non-target plant communities can be significant, leading to a decrease in plant diversity and abundance. epa.gov This can have cascading effects on the ecosystem, as plants form the base of the food web, providing food and habitat for a wide range of organisms. epa.gov

Influence on Soil Microbial Communities

The soil microbiome plays a critical role in nutrient cycling and the degradation of organic compounds. The introduction of herbicides like this compound can influence the structure and function of these microbial communities. Upon entering the soil, the ester is likely to be hydrolyzed to 2,4,5-T acid.

Some soil microorganisms can utilize phenoxy herbicides like 2,4,5-T as a carbon and energy source, leading to their biodegradation. waterquality.gov.au Genera such as Burkholderia, Nocardioides, and Sphingomonas have been identified as capable of degrading 2,4,5-T. waterquality.gov.au This degradation is a key process in determining the persistence of the herbicide in the soil environment.

Impact on Terrestrial Invertebrates and Vertebrates in Environmental Contexts

The risk to terrestrial fauna from this compound exposure depends on the organism's sensitivity and the likelihood of exposure to a harmful dose. The primary route of exposure for many animals is the ingestion of treated vegetation. who.int

Invertebrates: Data on the toxicity of 2,4,5-T to terrestrial invertebrates is limited. For honeybees, 2,4,5-T is considered to have low toxicity. wur.nl However, the increasing use of certain classes of pesticides, like neonicotinoids and pyrethroids, has been linked to declines in invertebrate populations, highlighting the sensitivity of this group to chemical stressors.

Vertebrates: 2,4,5-T generally exhibits low to moderate acute toxicity to mammals and birds. who.intepa.gov For example, the LD50 (lethal dose for 50% of the test population) for rats is reported as 300 mg/kg. who.int Residues of 2,4,5-T in wildlife, such as deer, have been found to be low and transient, with the compound being rapidly excreted. who.int Long-term chronic exposure is considered unlikely due to the relatively short persistence of 2,4,5-T in the environment and the rarity of repeated applications in forestry. who.int It is important to note that ester formulations can be more toxic to some organisms than acid or salt forms. juniperpublishers.com

Environmental Risk Characterization of this compound and its Associated Contaminants

A critical aspect of the environmental risk of this compound is not just the active ingredient itself, but also the contaminants that can be present from the manufacturing process.

Consideration of Dioxin (TCDD) Impurities in Environmental Risk Assessment

TCDD is a potent toxicant and is classified as a persistent organic pollutant. fao.orgherts.ac.uk Its high persistence and tendency to bioaccumulate in food chains mean that even minute quantities can pose a significant long-term risk to ecosystems. wur.nl The environmental risk assessment for any 2,4,5-T formulation, including the 2-ethylhexyl ester, must therefore explicitly consider the concentration of TCDD. fao.org

Quantitative Environmental Risk Assessment Approaches

Quantitative environmental risk assessment (QERA) for this compound involves a systematic process to estimate the probability and magnitude of adverse ecological effects resulting from its presence in the environment. This approach integrates data on the compound's environmental fate, exposure concentrations, and ecotoxicological effects on various organisms.

A fundamental aspect of QERA for phenoxy herbicides like 2,4,5-T and its esters is the "bridging" strategy. 24d.infoepa.gov This approach often uses data from studies on the acid form (2,4,5-T) as a surrogate for its ester and amine salt formulations. 24d.info The rationale is that these esters and salts rapidly convert to the parent acid under most environmental conditions. epa.govregulations.gov For instance, 2,4-D esters in typical agricultural soil and natural water are short-lived, with a half-life of less than 2.9 days. epa.govepa.gov However, the persistence of certain esters on foliage and in leaf litter requires further investigation. 24d.info

The risk quotient (RQ) method is a cornerstone of QERA, employed by regulatory agencies like the U.S. Environmental Protection Agency (EPA). 24d.info The RQ is calculated by dividing the Estimated Environmental Concentration (EEC) by an ecotoxicity value (e.g., LC50 or NOEC). 24d.info An RQ exceeding a predetermined Level of Concern (LOC) signals a potential risk to non-target organisms, prompting consideration of mitigation measures. 24d.info

Estimated Environmental Concentrations (EECs)

EECs are derived using a tiered approach that combines modeling and monitoring data. epa.gov Computer models such as GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) are utilized to predict pesticide concentrations in different environmental compartments. usda.gov These models incorporate key chemical and physical properties that influence the compound's fate and transport.

Key parameters for 2,4,5-T esters used in these models include their soil organic carbon-water (B12546825) partitioning coefficient (Koc), water solubility, and rate of hydrolysis. usda.gov For example, the 2-ethylhexyl ester of 2,4-D has a higher Koc value (100) and lower water solubility (12 mg/L) compared to the acid form, indicating a greater tendency to adsorb to soil particles. usda.gov

The following table presents key physicochemical properties of this compound relevant to environmental fate modeling.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 367.7 g/mol | nih.gov |

| XLogP3 | 6.8 | nih.gov |

| Water Solubility | Insoluble in water, soluble in oils | healthandenvironment.org |

| Vapor Pressure | 700 nPa at 25°C (for 2,4,5-T acid) | healthandenvironment.org |

Ecotoxicity Assessment

The ecotoxicity assessment involves evaluating the adverse effects of this compound on a range of non-target organisms, including aquatic and terrestrial species. Ester formulations of phenoxy herbicides are generally more toxic to fish and aquatic invertebrates than the acid or amine salt forms. epa.govjuniperpublishers.com

Research findings have established varying levels of toxicity for different organisms. For instance, while the acid form of 2,4-D is considered practically non-toxic to Daphnia, the ethylhexyl ester is moderately toxic. juniperpublishers.com

The following table summarizes ecotoxicity data for phenoxy herbicides, providing context for the risk assessment of their esters.

| Organism | Compound Form | Toxicity Endpoint (LC50) | Reference |

|---|---|---|---|

| Fish (general) | 2,4-D Esters | Slightly to highly toxic | epa.gov |

| Freshwater Invertebrates (e.g., Daphnia) | 2,4-D Ethyl Hexyl Ester | 2.2 to 11.8 mg ae/L | juniperpublishers.com |

| Rainbow Trout | 2,4,5-T | 350 mg/L (96 hours) | pic.int |

| Carp | 2,4,5-T | 355 mg/L (96 hours) | pic.int |

| Bobwhite Quail | 2,4,5-T | 2776 mg/kg diet (8-day dietary) | pic.int |

Risk Characterization

Analytical Methods for Environmental Detection and Monitoring

Extraction and Sample Preparation Techniques for Diverse Environmental Matrices

Effective detection of 2,4,5-T-2-ethylhexyl ester begins with its efficient extraction from the environmental matrix. The choice of technique is dictated by the physical and chemical properties of the sample.

For solid matrices like soil and sediment, solvent extraction is a common approach. Techniques such as Soxhlet and ultrasonic extraction are employed to isolate the target compound. semanticscholar.orgresearchgate.net A mixture of methylene (B1212753) chloride and acetone (B3395972) (1:1) is often used for this purpose. itesm.mx Another effective method involves mixing the soil sample with sodium sulfate (B86663) and sonicating it with methylene chloride. scispec.co.th The resulting extract is then dried and concentrated before analysis. scispec.co.th

Microwave-assisted solvent extraction (MASE) has also been developed for phenoxyalkanoic acid herbicides in soil. researchgate.net This technique utilizes an aqueous methanolic mixture for extraction. researchgate.net The optimal extraction time for methods like Soxhlet has been determined to be around 4 hours. semanticscholar.org

Table 1: Comparison of Solid Matrix Extraction Techniques

| Extraction Technique | Typical Solvents | Key Features |

|---|---|---|

| Soxhlet Extraction | Methylene chloride/acetone | Standard and established method. semanticscholar.org |

| Ultrasonic Extraction | Methylene chloride | Employs sonication to enhance extraction efficiency. scispec.co.th |

| Microwave-Assisted Solvent Extraction (MASE) | Aqueous methanolic mixture | A more recent technique offering potential for reduced solvent consumption and extraction time. researchgate.net |

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the primary methods for extracting 2,4,5-T and its esters from water and wastewater. pjoes.com In LLE, the water sample is typically acidified to a low pH before being extracted with an organic solvent like ethyl acetate (B1210297) or methyl-tert-butyl ether (MTBE). semanticscholar.orgpjoes.com For instance, a 40-mL water sample can be adjusted to a pH of less than 1 with sulfuric acid and then extracted with 4 mL of MTBE. accustandard.com

SPE offers an alternative that can be automated and uses less solvent. researchgate.net Polymeric sorbents, such as those functionalized with N-vinylpyrrolidone or graphitized carbon black cartridges, have proven effective for concentrating phenoxy acid herbicides from water samples. researchgate.netresearchgate.net After extraction, the analytes are eluted from the SPE cartridge using a solvent like ethyl acetate. researchgate.net

The analysis of this compound in biological tissues, or biota, presents unique challenges due to the complexity of the matrix. While specific protocols for the 2-ethylhexyl ester are not extensively detailed in the provided results, general procedures for phenoxy herbicides in biota can be inferred. Sample preparation for lawn clippings, for example, involves mixing with sodium sulfate and sonicating with methylene chloride. scispec.co.th It is important to note that esters of 2,4,5-T are readily absorbed by plant tissue and are then often hydrolyzed to the parent acid form. tandfonline.com

Liquid Matrix Extraction (Water, Wastewater)

Chromatographic and Spectrometric Approaches for Compound Identification and Quantification

Following extraction and cleanup, advanced analytical instrumentation is used to separate, identify, and quantify this compound.

GC-MS is a powerful and widely used technique for the analysis of phenoxy acid herbicides and their esters. researchgate.netaccustandard.comepa.gov Due to the low volatility of the acid form, a derivatization step is often required to convert the analytes into more volatile forms, such as methyl esters, before GC analysis. coresta.orgaccustandard.com However, the ester form, this compound, can often be analyzed directly.

The gas chromatograph separates the components of the sample mixture based on their boiling points and interactions with the stationary phase of the capillary column. scispec.co.th The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. scispec.co.th Electron impact (EI) ionization is a common mode used in GC-MS analysis of these compounds. scispec.co.th

Table 2: Example GC-MS Parameters for Phenoxy Herbicide Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) epa.gov |

| Injector Temperature | 250 °C scispec.co.th |

| Oven Temperature Program | 100 °C (1 min); 10 °C/min to 300 °C (4 min) scispec.co.th |

| Carrier Gas | Helium epa.gov |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) scispec.co.th |

| Ion Source Temperature | 250 °C scispec.co.th |

| Monitored Ions | Specific m/z values for quantitation and confirmation epa.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of many herbicides, including phenoxy acids and their esters. coresta.orgresearchgate.netepa.gov A key advantage of LC-MS/MS is that it often allows for the direct analysis of these compounds without the need for derivatization. coresta.org

In this technique, the sample extract is injected into a liquid chromatograph, where the compounds are separated on a column, such as a C18 column. epa.govepa.gov The separated analytes then enter the tandem mass spectrometer. The first mass spectrometer selects the precursor ion of the target analyte, which is then fragmented. The second mass spectrometer analyzes the resulting product ions, providing a high degree of selectivity and sensitivity for identification and quantification. epa.gov This is often performed using multiple reaction monitoring (MRM). epa.gov

Table 3: Example LC-MS/MS Parameters for Phenoxy Herbicide Analysis

| Parameter | Setting |

|---|---|

| Liquid Chromatograph | |

| Column | Phenomenex Synergi Hydro-RP (4.6 mm x 75 mm, 4 µm) epa.gov |

| Column Temperature | 40°C epa.gov |

| Mobile Phase | Gradient of ammonium (B1175870) acetate in water and methanol (B129727) epa.gov |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for acids epa.gov |

| Detection | Multiple Reaction Monitoring (MRM) epa.gov |

| Monitored Transitions | Specific precursor ion → product ion transitions for quantitation and confirmation epa.gov |

Other Analytical Techniques (e.g., HPLC-UV, Immunoassays)

Beyond gas chromatography-mass spectrometry (GC-MS), other analytical techniques play a significant role in the detection and quantification of this compound and related phenoxy acid herbicides in environmental matrices. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and immunoassays are notable for their specific applications and advantages.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a preferred method for the analysis of phenoxy acids and their esters due to their water solubility, which often allows for direct analysis without the need for derivatization. researchgate.net The U.S. Environmental Protection Agency (EPA) Method 8321A outlines a procedure for using high-performance liquid chromatography coupled with an ultraviolet detector for the analysis of chlorinated phenoxyacid compounds and their esters in wastewater, groundwater, and soil/sediment matrices. nih.govclu-in.org This method allows for the separation of compounds using a gradient elution program on a reversed-phase column. clu-in.orgepa.gov

The UV detector measures the absorbance of the eluting compounds at specific wavelengths. For instance, a method for the simultaneous determination of 2,4-D and 2,4,5-T esters utilizes the differences in their ultraviolet spectra for measurement. oup.com Similarly, HPLC analysis of 2,4,5-T on mixed-mode columns has been performed with UV detection at 275 nm. sielc.com The general limit of quantification for HPLC-UV can be around 1.8 ng injected, which corresponds to a detection limit of 1-2 µg/L when analyzing a cleaned-up extract from a 20 ml water sample. researchgate.netnih.gov

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective approach for screening large numbers of samples for the presence of phenoxy herbicides. agriculturejournals.cz These methods are based on the specific binding reaction between an antibody and the target analyte (the hapten). acs.org Research has focused on developing antibodies with high specificity towards the phenoxyacetic acid moiety. agriculturejournals.czacs.org

Different formats of immunoassays have been developed, including direct competitive ELISAs and Fluorescence Polarization Immunoassays (FPIA). agriculturejournals.cznih.gov For example, an FPIA method was developed for the rapid detection of 2,4-D in water and juice samples, which could be completed in under 20 minutes. nih.gov While highly effective for screening, immunoassays are generally considered semi-quantitative and positive results are often confirmed using chromatographic methods. They have been successfully applied to determine herbicides in soil, urine, serum, and various crops. acs.org

Table 1: Comparison of HPLC-UV and Immunoassay Techniques for Phenoxy Herbicide Analysis This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Feature | HPLC-UV | Immunoassays (e.g., ELISA, FPIA) |

|---|---|---|

| Principle | Chromatographic separation followed by UV light absorbance detection. clu-in.orgepa.gov | Specific antigen-antibody binding reaction. acs.org |

| Primary Use | Quantification and confirmation of specific analytes. researchgate.netnih.gov | Rapid screening of large sample numbers. agriculturejournals.cz |

| Derivatization | Often not required for phenoxy acids and esters. researchgate.net | Not applicable. |

| Sensitivity | Detection limits typically in the low µg/L range. researchgate.netnih.gov | High sensitivity, with detection limits in the ng/mL (ppb) range. acs.orgnih.gov |

| Speed | Slower, involves sample preparation and chromatographic run time. acs.org | Rapid, with analysis times often under 30 minutes. nih.gov |

| Cost | Higher initial instrument cost and operational expenses. acs.org | Lower cost per sample, suitable for high-throughput analysis. |

| Specificity | High, based on retention time and UV spectrum. oup.com | Can have cross-reactivity with structurally related compounds. nih.gov |

| Quantification | Fully quantitative. epa.gov | Primarily semi-quantitative or for screening. agriculturejournals.cz |

Detection of Transformation Products and Metabolites in Environmental Samples

Monitoring for this compound must also account for its transformation products and metabolites, as the parent ester is often short-lived in the environment. The primary transformation pathway for phenoxy herbicide esters is hydrolysis to the corresponding acid form. nih.goveurl-pesticides.eu

Once applied, esters like this compound are rapidly converted to the acid form, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which is the phytotoxically active compound. coresta.orgepa.gov This hydrolysis can occur in soil, water, and within plant and animal tissues. nih.govcoresta.org Therefore, environmental monitoring methods often include a hydrolysis step to convert all ester forms to the parent acid, ensuring a comprehensive measurement of the total residue. coresta.orgepa.gov

Further degradation of 2,4,5-T in the environment can occur, with 2,4,5-trichlorophenol (B144370) being identified as a key metabolite. gezondheidsraad.nlwho.int Analytical methods have been developed for the simultaneous determination of parent herbicides and their major metabolites. researchgate.netnih.govresearchgate.net For instance, HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can separate and quantify compounds like 2,4,5-T and its phenolic degradants in water and sediment samples. researchgate.netnih.govresearchgate.net The detection of these transformation products is crucial as they may have their own toxicological and environmental persistence profiles. mdpi.com

Table 2: Key Transformation Products of 2,4,5-T Esters and Their Detection This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Compound Type | Specific Compound | Formation Pathway | Common Analytical Method(s) |

|---|---|---|---|

| Primary Transformation Product | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Hydrolysis of the ester linkage in soil, water, and biota. nih.govcoresta.org | LC-MS/MS, GC-MS (after derivatization), HPLC-UV. researchgate.netnih.govcoresta.org |

| Metabolite/Degradation Product | 2,4,5-Trichlorophenol | Biodegradation and further breakdown of 2,4,5-T. gezondheidsraad.nlwho.int | LC-MS/MS, GC-MS. researchgate.net |

Challenges and Advancements in Environmental Monitoring Technologies

The environmental monitoring of this compound and its related compounds presents several challenges, while also benefiting from significant technological advancements.

Challenges:

Low Concentrations: Herbicides and their residues are often present in the environment at very low concentrations (ng/L to µg/L), requiring highly sensitive analytical methods for detection. researchgate.netnih.gov

Complex Matrices: Environmental samples such as soil, sediment, and water are complex matrices containing numerous interfering substances that can complicate extraction, cleanup, and analysis. epa.govmdpi.com

Mixtures and Interactions: Herbicides are often applied as part of a mixture, and their combined effects and interactions in the environment can be difficult to assess. mdpi.com The presence of multiple herbicide residues complicates analytical separation and quantification.

Rapid Transformation: The rapid hydrolysis of esters like this compound to the parent acid necessitates analytical strategies that can account for both forms, often through a total hydrolysis step. eurl-pesticides.eucoresta.org

Regulatory Complexity: Evolving regulations and the need for methods that can distinguish between different forms of a herbicide (e.g., salts, esters, conjugates) for compliance purposes add another layer of challenge. eurl-pesticides.euanses.fr

Advancements:

Improved Chromatographic Techniques: The advent of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has revolutionized pesticide residue analysis. It allows for the direct analysis of polar, non-volatile compounds like phenoxy acids without derivatization, offering high sensitivity and specificity. coresta.org

Remote Sensing and AI: Advanced technologies like hyperspectral imaging from drones (UAVs) and satellites, combined with machine learning algorithms, are emerging as powerful tools for large-scale monitoring. mdpi.combioengineer.orgacrs-aars.org These systems can detect plant stress caused by herbicides, map weed infestations, and potentially optimize herbicide application, which is critical for preventing resistance. bioengineer.orgvt.edunumberanalytics.com

Biosensors: There is ongoing development of biosensors for the rapid, real-time, and on-site detection of pesticide residues in water. agriculturejournals.cznih.gov While many biosensors have focused on insecticides, efforts are being made to expand their application to herbicides, offering a more comprehensive environmental monitoring tool. nih.gov

Advanced Sample Preparation: The development of more efficient sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has streamlined the extraction and cleanup of pesticide residues from complex matrices. sielc.com

Table 3: Summary of Challenges and Advancements in Herbicide Monitoring This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Category | Description |

|---|---|

| Challenge | Low Environmental Concentrations: Requires methods with very low detection limits. researchgate.net |

| Challenge | Complex Sample Matrices: Interferences from soil, water, and biota can affect accuracy. mdpi.com |

| Challenge | Analyte Transformation: Rapid conversion of esters to acids complicates direct measurement of the applied compound. epa.gov |

| Challenge | Regulatory Hurdles: Need for validated methods to meet diverse and changing regulatory standards. anses.fr |

| Advancement | LC-MS/MS: Provides high sensitivity and specificity for direct analysis of polar herbicides and metabolites. coresta.org |

| Advancement | Remote Sensing (Drones/Satellites): Enables large-scale, non-invasive monitoring of herbicide impact on vegetation. mdpi.comacrs-aars.org |

| Advancement | Artificial Intelligence/Machine Learning: Enhances data analysis from sensors to predict and identify herbicide effects and resistance. bioengineer.orgnumberanalytics.com |

| Advancement | Biosensors: Offer potential for rapid, portable, and real-time field screening of water sources. nih.gov |

Environmental Management and Remediation Strategies

Bioremediation and Phytoremediation Technologies for Contaminated Sites

For sites already contaminated with 2,4,5-T and its esters, bioremediation and phytoremediation offer promising, environmentally friendly cleanup technologies. nih.gov These methods use living organisms—microbes and plants—to degrade or sequester contaminants.

Bioremediation: Bioremediation relies on microorganisms to break down hazardous substances into less toxic or non-toxic compounds. The degradation of 2,4,5-T is primarily carried out by soil microorganisms. Several bacterial genera have been identified as effective degraders of 2,4,5-T, including Pseudomonas, Burkholderia, Nocardioides, Sphingomonas, and Bradyrhizobium. wikipedia.orgfrontiersin.orgfrontiersin.org For instance, Pseudomonas aeruginosa and Bordetella petrii isolated from contaminated soil in Vietnam have demonstrated the ability to completely degrade 2,4,5-T. frontiersin.org The process can involve cometabolism, where the microorganisms degrade the herbicide while feeding on another substrate. wikipedia.org Fungi, such as strains of Fusarium and Verticillium, have also been shown to degrade 2,4,5-T. nih.gov

Interactive Data Table: Microorganisms Involved in 2,4,5-T Degradation

| Microorganism Genus | Type | Degradation Capability | Reference |

|---|---|---|---|

| Pseudomonas | Bacterium | Can degrade 2,4,5-T. wikipedia.orgfrontiersin.org | wikipedia.orgfrontiersin.org |

| Burkholderia | Bacterium | Capable of utilizing 2,4,5-T as a carbon and energy source. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Sphingomonas | Bacterium | Capable of utilizing 2,4,5-T as a carbon and energy source. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Bordetella | Bacterium | Can completely degrade 2,4,5-T. frontiersin.org | frontiersin.org |

| Nocardioides | Bacterium | Known aerobic 2,4,5-T degrader. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Bradyrhizobium | Bacterium | Capable of utilizing 2,4,5-T as a carbon and energy source. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Fusarium | Fungus | Able to degrade 2,4,5-T. nih.gov | nih.gov |

| Verticillium | Fungus | Able to degrade 2,4,5-T. nih.gov | nih.gov |

Phytoremediation: Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. researchgate.net This technology can be effective for phenoxy acid herbicides. researchgate.net Plants can absorb the herbicides from the soil and water, and through their metabolic processes, break them down into less harmful substances. The integration of plants with soil microbes (rhizoremediation) can further enhance the degradation of these compounds. researchgate.net For example, the presence of zucchini plants combined with the application of syringic acid (a plant secondary metabolite) has been shown to significantly enhance the removal of the phenoxy herbicide MCPA from soil. frontiersin.orgnih.gov This suggests that certain plants, particularly when stimulated, can create a favorable environment for microbial degradation in the root zone. frontiersin.orgnih.gov

Regulatory Frameworks and Policies Governing 2,4,5-T-2-ethylhexyl Ester and Related Compounds in the Environment

Due to concerns about its toxicity and environmental persistence, particularly its contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), 2,4,5-T and its esters are subject to stringent international and national regulations. healthandenvironment.orgpic.int

International Conventions: Two major international agreements govern the trade and use of 2,4,5-T and its derivatives:

The Rotterdam Convention: This convention promotes shared responsibility and cooperative efforts among parties in the international trade of certain hazardous chemicals. 2,4,5-T and its salts and esters are listed in Annex III of the convention, making them subject to the Prior Informed Consent (PIC) procedure. healthandenvironment.orgcabi.orgbrsmeas.org This means that countries must be provided with information about the chemical and must formally consent to its import.